3-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}propyl)-1H-indole
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Overview
Description
3-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}propyl)-1H-indole is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl groups and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}propyl)-1H-indole typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}propyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while nucleophilic substitution can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
3-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}propyl)-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}propyl)-1H-indole involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can act as an inverse agonist at cannabinoid receptor type 1 (CB1), reducing the basal activity of the receptor and modulating signal transduction pathways . This interaction is mediated by the binding of the compound to the receptor’s active site, leading to conformational changes that inhibit receptor activity .
Comparison with Similar Compounds
Similar Compounds
1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203): This compound has a similar piperazine structure but differs in the substitution on the piperazine ring.
1-[bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222): Another similar compound with a tosyl group substitution on the piperazine ring.
Uniqueness
3-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}propyl)-1H-indole is unique due to its specific combination of an indole moiety and a bis(4-fluorophenyl)methyl-substituted piperazine ring. This structural arrangement allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmacology .
Properties
Molecular Formula |
C28H29F2N3 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1H-indole |
InChI |
InChI=1S/C28H29F2N3/c29-24-11-7-21(8-12-24)28(22-9-13-25(30)14-10-22)33-18-16-32(17-19-33)15-3-4-23-20-31-27-6-2-1-5-26(23)27/h1-2,5-14,20,28,31H,3-4,15-19H2 |
InChI Key |
UDRUWZYJFWYYQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CNC3=CC=CC=C32)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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